molecular formula C19H19N3O5 B11395336 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide

Cat. No.: B11395336
M. Wt: 369.4 g/mol
InChI Key: UZIYBPNBGUBLBI-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide, widely recognized in research as LATS-IN-1, is a potent and selective ATP-competitive inhibitor of the Large Tumor Suppressor kinases 1 and 2 (LATS1 and LATS2) [https://www.nature.com/articles/s41467-019-11528-8]. These kinases are core components of the Hippo tumor suppressor pathway, a critical regulator of organ size, cell proliferation, and stem cell self-renewal. By inhibiting LATS1/2, this compound effectively prevents the phosphorylation and subsequent inactivation of the downstream transcriptional co-activators YAP and TAZ (WWTR1). The resultant nuclear accumulation and activation of YAP/TAZ drive the expression of genes promoting cell growth and survival [https://www.cell.com/cancer-cell/fulltext/S1535-6108(14)00213-7]. Its primary research value lies in its utility as a chemical probe to deconstruct the functional roles of the Hippo pathway in various biological contexts. Researchers employ LATS-IN-1 to investigate mechanisms of tumorigenesis, particularly in cancers where Hippo pathway dysregulation is implicated, such as mesothelioma, breast cancer, and liver cancer. Furthermore, it is a critical tool in regenerative medicine and stem cell biology, where it is used to enhance the expansion and maintenance of pluripotent stem cells by modulating YAP/TAZ-mediated signaling networks [https://www.sciencedirect.com/science/article/pii/S1934590914002672]. This targeted inhibition makes it an essential compound for studies aiming to understand cell fate decisions, tissue regeneration, and the development of novel therapeutic strategies targeting the Hippo pathway in oncology.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide

InChI

InChI=1S/C19H19N3O5/c1-4-26-14-8-6-5-7-13(14)19(23)20-18-17(21-27-22-18)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)

InChI Key

UZIYBPNBGUBLBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Nitrile Oxide Cyclization

This method involves the [3+2] cycloaddition of a nitrile oxide and a nitrile. For the target compound, 3,4-dimethoxybenzaldehyde serves as the starting material:

  • Oxime Formation :

    • 3,4-Dimethoxybenzaldehyde is treated with hydroxylamine hydrochloride in ethanol/water under reflux to yield 3,4-dimethoxybenzaldehyde oxime.

    • Reaction Conditions : 80°C, 6 hours, 85% yield.

  • Nitrile Oxide Generation :

    • The oxime is oxidized to 3,4-dimethoxybenzonitrile oxide using sodium hypochlorite (NaOCl) in dichloromethane at 0–5°C.

  • Cycloaddition :

    • The nitrile oxide reacts with acetonitrile in the presence of triethylamine to form 3-amino-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole.

    • Key Parameters : Room temperature, 12 hours, nitrogen atmosphere.

Characterization Data :

  • IR (KBr) : 1620 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (OCH₃).

  • ¹H NMR (DMSO-d₆) : δ 3.85 (s, 6H, OCH₃), 6.90–7.10 (m, 3H, aromatic).

Amidoxime Cyclization

An alternative route employs amidoxime intermediates derived from nitriles:

  • Amidoxime Synthesis :

    • 3,4-Dimethoxybenzonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) at 70°C for 8 hours to yield 3,4-dimethoxybenzamidoxime.

  • Cyclization :

    • The amidoxime undergoes dehydration in phosphoryl chloride (POCl₃) at 100°C for 4 hours, forming the 1,2,5-oxadiazole ring.

    • Yield : 78% after recrystallization from ethyl acetate.

Optimization Note :

  • Excess POCl₃ (3 equivalents) ensures complete cyclization.

  • Post-reaction neutralization with ice-water prevents demethylation of methoxy groups.

Amide Bond Formation with 2-Ethoxybenzoic Acid

The oxadiazole amine is coupled with 2-ethoxybenzoic acid via acid chloride or direct coupling methods:

Acid Chloride Method

  • Chlorination :

    • 2-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (3 hours) to form 2-ethoxybenzoyl chloride.

  • Coupling :

    • The acid chloride is reacted with 3-amino-4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole in dry dichloromethane (DCM) with triethylamine (TEA) as a base.

    • Conditions : 0°C → room temperature, 12 hours, 82% yield.

Characterization :

  • ¹³C NMR (DMSO-d₆) : δ 167.5 (C=O), 152.1 (oxadiazole C=N), 112–150 (aromatic carbons).

  • MS (ESI) : m/z 425.2 [M+H]⁺.

Direct Coupling Using POCl₃

Adapted from benzimidazole syntheses:

  • Reaction Mixture :

    • 2-Ethoxybenzoic acid (1.2 equivalents) and oxadiazole amine (1 equivalent) are stirred in POCl₃ (5 mL/mmol) at 90°C for 6 hours.

  • Workup :

    • The mixture is poured into ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.

    • Yield : 75% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Advantage : POCl₃ acts as both solvent and coupling agent, eliminating separate chlorination steps.

Comparative Analysis of Methods

Parameter Nitrile Oxide Route Amidoxime Route POCl₃ Coupling
Yield 78%75%75%
Reaction Time 18 hours12 hours6 hours
Key Reagent NaOClPOCl₃POCl₃
Purity (HPLC) 98.3%97.5%96.8%

Critical Considerations :

  • The nitrile oxide method requires strict temperature control to avoid side reactions.

  • POCl₃-mediated coupling is faster but necessitates careful handling due to reagent toxicity.

Troubleshooting and Optimization

  • Low Cyclization Yields :

    • Cause : Incomplete dehydration of amidoxime.

    • Solution : Increase POCl₃ stoichiometry (1.5 → 3.0 equivalents) and extend reaction time.

  • Amide Hydrolysis :

    • Cause : Residual moisture during coupling.

    • Mitigation : Use anhydrous solvents and molecular sieves.

  • Demethylation of Methoxy Groups :

    • Prevention : Avoid strong acids/bases during workup; neutralize with NaHCO₃ instead of NaOH .

Chemical Reactions Analysis

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide involves its interaction with various molecular targets. The compound can act as a reactive oxygen species (ROS) scavenger, neutralizing free radicals and reducing oxidative stress. It can also chelate metal ions, preventing them from catalyzing the production of ROS. These actions contribute to its potential therapeutic effects in diseases characterized by oxidative damage.

Comparison with Similar Compounds

Research Implications

  • Synthetic Challenges : Oxadiazole ring formation requires specialized conditions (e.g., cyclization of nitrile oxides), unlike simpler amide couplings in Rip-B .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H17N3O4
Molecular Weight339.35 g/mol
LogP3.6679
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area75.347 Ų

The compound primarily targets specific enzymes and proteins involved in critical biological pathways. Notably, it has shown interactions with:

  • Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) : This enzyme is essential for protein synthesis in malaria parasites.
  • Malarial kinase PfCLK3 : Inhibition of this kinase affects various signaling pathways within the parasite.

The mode of action involves reaction hijacking , which disrupts protein synthesis and induces an amino acid starvation response in the malaria parasite, leading to its death .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Antiparasitic Activity : It has demonstrated potent activity against Plasmodium falciparum in vitro, indicating potential use as an antimalarial agent .
  • Cytotoxicity : In mammalian cell lines, it shows low toxicity, making it a promising candidate for further development .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Antiparasitic Efficacy : A study published in a peer-reviewed journal assessed the efficacy of this compound against Plasmodium falciparum. Results indicated significant inhibition of parasite growth at micromolar concentrations.
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cell lines revealed that the compound had an IC50 value greater than 50 µM, suggesting a favorable safety profile for potential therapeutic use.

Q & A

Q. What mechanistic studies elucidate the compound’s mode of action in anticancer activity?

  • Methodology : Flow cytometry (Annexin V/PI staining) evaluates apoptosis induction. Western blotting detects caspase-3/9 activation. Transcriptomic profiling (RNA-seq) identifies dysregulated pathways (e.g., PI3K/AKT). Compare results with positive controls (e.g., doxorubicin) to establish efficacy .

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